(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt
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Overview
Description
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt typically involves the use of specific reagents and controlled reaction conditions. One common method includes the reaction of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid with trifluoroacetic acid under anhydrous conditions. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2S,4R)-4-oxopiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt, while reduction of the carboxylic acid group can produce (2S,4R)-4-Hydroxypiperidine-2-methanol2,2,2-trifluoroaceticacidsalt .
Scientific Research Applications
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. It can also bind to enzymes and receptors, modulating their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
Uniqueness
What sets (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt apart from similar compounds is its trifluoroacetic acid moiety. This functional group imparts unique chemical properties, such as increased acidity and enhanced reactivity, making the compound particularly useful in specific synthetic and research applications .
Properties
Molecular Formula |
C8H12F3NO5 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m1./s1 |
InChI Key |
TWRZEPFMUZJIIS-JBUOLDKXSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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